molecular formula C8H7N3O2 B1300536 6-methyl-5-nitro-1H-indazole CAS No. 81115-43-7

6-methyl-5-nitro-1H-indazole

Cat. No. B1300536
CAS RN: 81115-43-7
M. Wt: 177.16 g/mol
InChI Key: JNIDNZRLKGLAOP-UHFFFAOYSA-N
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Description

6-Methyl-5-nitro-1H-indazole is an organic compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 6-methyl-5-nitro-1H-indazole, has been a topic of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 6-methyl-5-nitro-1H-indazole is 1S/C8H7N3O2/c1-5-2-7-6 (4-9-10-7)3-8 (5)11 (12)13/h2-4H,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Methyl-5-nitro-1H-indazole is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Heterocyclic Chemistry and Therapeutic Potential

6-methyl-5-nitro-1H-indazole is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused with a benzene ring. Indazole derivatives have been the subject of extensive research due to their wide range of biological activities, highlighting their pharmacological significance. Derivatives of indazole have shown promising anticancer and anti-inflammatory activities, and they have been explored for disorders involving protein kinases and neurodegeneration. The indazole scaffold forms the basis of numerous compounds with potential therapeutic value, suggesting that 6-methyl-5-nitro-1H-indazole could be a key intermediate or active compound in the development of novel therapeutic agents (Denya, Malan, & Joubert, 2018).

Synthesis and Application in Organic Chemistry

The synthesis and applications of indazole derivatives, including 6-methyl-5-nitro-1H-indazole, are crucial in organic chemistry and drug development. Such derivatives are versatile synthetic intermediates in the synthesis of metal complexes, catalysts design, and asymmetric synthesis. Their biological importance has been demonstrated in medicinal applications, showing potential as anticancer, antibacterial, and anti-inflammatory agents. This underscores the role of indazole derivatives, including 6-methyl-5-nitro-1H-indazole, in advancing both chemistry and pharmacology research (Li et al., 2019).

Potential in Drug Repurposing and Combination Therapies

Indazole derivatives, by virtue of their complex biological activities and potential therapeutic applications, may also contribute to drug repurposing efforts. They have been shown to enhance the efficacy of existing drugs and are being investigated in combination therapies for various diseases. This suggests that 6-methyl-5-nitro-1H-indazole could be explored further in the context of enhancing the activity of current therapeutic agents, thereby contributing to more effective treatment strategies (Bharti et al., 2021).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions in the research of indazoles, including 6-methyl-5-nitro-1H-indazole, involve the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The goal is to produce good to excellent yields with minimal formation of byproducts .

properties

IUPAC Name

6-methyl-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)3-8(5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDNZRLKGLAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363180
Record name 6-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-nitro-1H-indazole

CAS RN

81115-43-7
Record name 6-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-5-nitro-1H-indazole
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